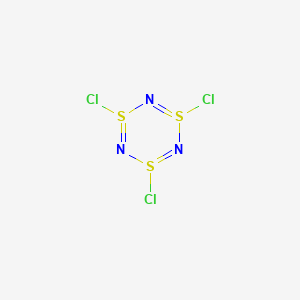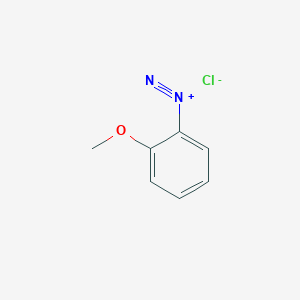![molecular formula C16H14N2O4 B14153079 [2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate CAS No. 386730-06-9](/img/structure/B14153079.png)
[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate is a complex organic compound that features both a pyridine ring and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate typically involves the reaction of pyridine-2-carboxylic acid with 3-acetylaniline under specific conditions. One common method involves the use of a catalyst-free synthesis approach, which is environmentally friendly and yields high purity products . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl groups into alcohols, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring, resulting in diverse derivatives.
Applications De Recherche Scientifique
[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives such as pyridine-2-carboxylic acid, pyridine N-oxides, and substituted pyridines . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness
What sets [2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate apart is its unique combination of a pyridine ring with an ester functional group and an acetylanilino moiety. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
386730-06-9 |
|---|---|
Formule moléculaire |
C16H14N2O4 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
[2-(3-acetylanilino)-2-oxoethyl] pyridine-2-carboxylate |
InChI |
InChI=1S/C16H14N2O4/c1-11(19)12-5-4-6-13(9-12)18-15(20)10-22-16(21)14-7-2-3-8-17-14/h2-9H,10H2,1H3,(H,18,20) |
Clé InChI |
YBELQQVRJWXMNH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=CC=N2 |
Solubilité |
35 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
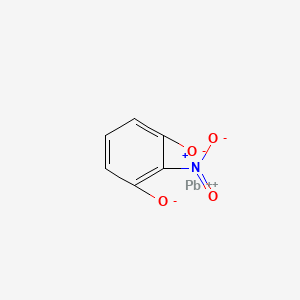

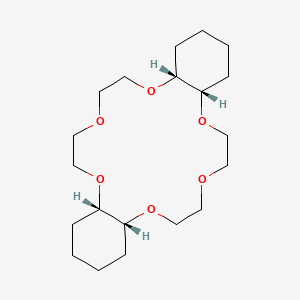
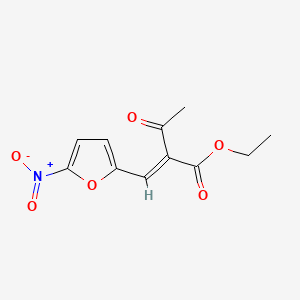
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione](/img/structure/B14153027.png)
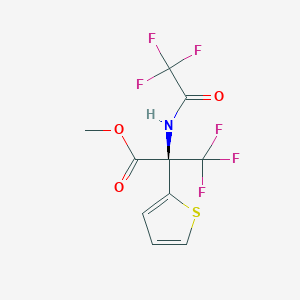
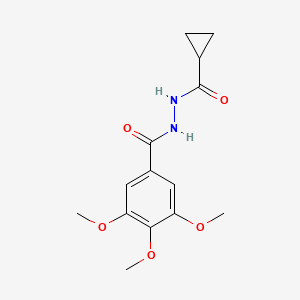
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)

